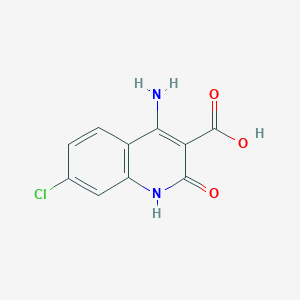
4-amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes an amino group at the 4th position, a chlorine atom at the 7th position, a carbonyl group at the 2nd position, and a carboxylic acid group at the 3rd position The quinoline core is a fused ring system consisting of a benzene ring fused to a pyridine ring
Métodos De Preparación
The synthesis of 4-amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with primary amines under conditions that prevent decarboxylation . This reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4-Amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The carbonyl group at the 2nd position can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Condensation Reactions: The carboxylic acid group at the 3rd position can participate in condensation reactions with amines to form amides or with alcohols to form esters. Common reagents used in these reactions include primary amines, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various pharmaceutical agents, including antibacterial and antiviral drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses . The exact pathways involved depend on the specific biological target and the context in which the compound is used.
Comparación Con Compuestos Similares
4-Amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:
Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core but different substituents, leading to distinct antibacterial properties.
Nalidixic Acid: An older quinolone antibiotic with a different substitution pattern, resulting in a narrower spectrum of activity.
4-Hydroxy-2-quinolones: Compounds with hydroxyl groups instead of amino groups, which exhibit different biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H7ClN2O3 |
|---|---|
Peso molecular |
238.63 g/mol |
Nombre IUPAC |
4-amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3/c11-4-1-2-5-6(3-4)13-9(14)7(8(5)12)10(15)16/h1-3H,(H,15,16)(H3,12,13,14) |
Clave InChI |
FJGHXXIZZPJVAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)NC(=O)C(=C2N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















